N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a heterocyclic compound that features a pyrazine ring substituted with a thiophene group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves the condensation of pyrazin-2-amine with 3-thiophenecarboxaldehyde, followed by the reaction with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the treatment of tuberculosis and other bacterial infections.
Mechanism of Action
The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a benzamide.
3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide: A dual inhibitor of discoidin domain receptors 1 and 2.
Uniqueness
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to its specific combination of a pyrazine ring with a thiophene group and a benzamide moiety, which imparts distinct electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(12-4-2-1-3-5-12)19-10-14-15(18-8-7-17-14)13-6-9-21-11-13/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCYLLSKHUSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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